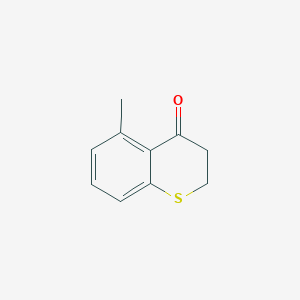

5-Methylthiochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNHSPSJYVQYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCSC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylthiochroman 4 One and Analogues

Classical Approaches to Thiochroman-4-one (B147511) Core Structure Synthesis

The traditional methods for synthesizing the thiochroman-4-one core have been well-established for decades and primarily rely on intramolecular cyclization and condensation reactions.

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Acylation, Polyphosphoric Acid-Catalyzed Cyclization)

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of thiochroman-4-ones. This reaction typically involves the cyclization of a 3-(phenylthio)propanoic acid derivative in the presence of a strong acid catalyst. The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the benzene (B151609) ring to form the six-membered heterocyclic ring.

Commonly used catalysts for this transformation include polyphosphoric acid (PPA) and concentrated sulfuric acid. For instance, various substituted thiochroman-4-ones can be prepared by treating the corresponding β-arylthiopropanoic acids with fuming sulfuric acid in dichloromethane (B109758) at room temperature in excellent yields. nih.gov PPA is also a widely used reagent that acts as both a catalyst and a solvent for these cyclization reactions, effectively promoting the intramolecular acylation. organic-chemistry.orgnih.govmdpi.com The general mechanism involves the protonation of the carboxylic acid, followed by the loss of water to form the acylium ion, which then attacks the aromatic ring.

The choice of catalyst can sometimes be critical, as strong acids like sulfuric acid or aluminum chloride can lead to side reactions and cyclization failures. scispace.com In some cases, methanesulfonic acid has been used as a dehydrating agent to improve yields. scispace.com The reaction can also be carried out by first converting the carboxylic acid to its more reactive acid chloride, followed by intramolecular Friedel-Crafts acylation using a Lewis acid like aluminum trichloride. scispace.commdpi.com

Condensation and Ring Closure Reactions Involving Thiophenol Derivatives

Another classical and widely employed strategy involves the reaction of thiophenol or its derivatives with a suitable three-carbon synthon, followed by cyclization. A common approach is the Michael addition of a thiophenol to an α,β-unsaturated carboxylic acid, such as acrylic acid or crotonic acid, to form a 3-(phenylthio)propanoic acid intermediate. scispace.commdpi.com This intermediate is then subjected to intramolecular cyclization as described in the previous section.

Alternatively, thiophenols can react with β-halopropionic acids or β-lactones. scispace.comcdnsciencepub.com For example, the base-catalyzed reaction of a benzenethiol (B1682325) with β-propiolactone yields the corresponding 3-(phenylthio)propanoic acid, which is then cyclized using concentrated sulfuric acid. cdnsciencepub.com This two-step, one-pot procedure is a common method for preparing various thiochroman-4-one derivatives. cdnsciencepub.com

Targeted Synthesis of 5-Methylthiochroman-4-one and Positional Isomers

The synthesis of specifically substituted thiochroman-4-ones, such as this compound and its positional isomers, generally follows the classical synthetic routes, starting from the appropriately substituted thiophenol.

The synthesis of This compound can be achieved starting from m-thiocresol (3-methylbenzenethiol). A known method involves the base-catalyzed reaction of m-thiocresol with β-propiolactone to yield 3-(m-tolylthio)propanoic acid. Subsequent ring closure of this intermediate using concentrated sulfuric acid furnishes this compound. cdnsciencepub.com

For the positional isomers:

6-Methylthiochroman-4-one (B1293643) is prepared from p-thiocresol (4-methylbenzenethiol) following a similar reaction sequence of condensation with an appropriate three-carbon unit and subsequent cyclization. cdnsciencepub.com For example, the reaction of p-thiocresol with crotonic acid followed by cyclization has been reported to yield 2,6-dimethylthiochroman-4-one. google.com

7-Methylthiochroman-4-one is synthesized from m-thiocresol. The reaction of 3-thiocresol with acrylic acid gives 3-(3-methylphenylthio)propanoic acid. Cyclization of this acid using trifluoroacetic acid and trifluoroacetic anhydride (B1165640) can then produce 7-methylthiochroman-4-one. googleapis.com

8-Methylthiochroman-4-one is obtained from o-thiocresol (2-methylbenzenethiol) via the same general strategy of reaction with a three-carbon synthon and subsequent acid-catalyzed cyclization. cdnsciencepub.com

Advanced Synthetic Strategies for Functionalized Thiochroman-4-one Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecular architectures, including functionalized thiochroman-4-one derivatives. These advanced strategies often offer advantages such as improved yields, milder reaction conditions, and the ability to introduce a wider range of functional groups.

Multicomponent Reactions (MCRs) for Scaffold Elaboration

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical. For the elaboration of the thiochroman-4-one scaffold, MCRs can be employed to build intricate heterocyclic systems fused to the core ring.

For example, a four-component domino protocol has been developed for the synthesis of novel thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine derivatives. nih.gov This reaction utilizes thiochroman-4-one, a benzaldehyde (B42025) derivative, thiourea, and a bromo-ketone in an ionic liquid medium. nih.gov The reaction proceeds through a cascade of transformations, including the formation of a pyrimidine-2(5H)-thione intermediate, which then undergoes regioselective intramolecular cyclization to yield the highly functionalized final product. nih.gov Such methods demonstrate the utility of MCRs in rapidly generating molecular diversity around the thiochroman-4-one core.

Transition Metal-Catalyzed Coupling Reactions in Thiochroman-4-one Synthesis

Transition metal catalysis has revolutionized organic synthesis, and its application in the synthesis of thiochroman-4-ones has led to the development of novel and efficient methodologies. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds under the catalytic influence of metals like palladium and rhodium.

Rhodium-catalyzed reactions have been successfully employed for the synthesis of thiochroman-4-ones. One such method is a two-component assembly using a rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate addition sequence. organic-chemistry.orgox.ac.ukacs.orgacs.org In this process, β'-thio-substituted-enones are generated in situ from the reaction of β-tert-butylthio-substituted aldehydes and alkynes, which then undergo intramolecular S-conjugate addition to form the thiochroman-4-one ring system. organic-chemistry.orgacs.orgacs.org

Palladium-catalyzed reactions also offer efficient routes to thiochroman-4-ones. A notable example is the palladium-catalyzed carbonylative heteroannulation of o-iodothiophenols with allenes and carbon monoxide. scispace.comscispace.com This reaction provides good to excellent yields of thiochroman-4-one derivatives with high regioselectivity. scispace.com Another palladium-catalyzed approach involves the cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids to construct 2-aryl-4H-thiochromen-4-one derivatives, which are precursors to thiochroman-4-ones through reduction. nih.gov

These advanced transition metal-catalyzed methods provide versatile and powerful alternatives to classical approaches, enabling the synthesis of a broad range of functionalized thiochroman-4-one derivatives that are valuable for further chemical and biological investigations.

Ionic Liquid-Mediated Synthetic Pathways

Ionic liquids (ILs) have emerged as effective catalysts and reaction media in organic synthesis, offering advantages such as low volatility, thermal stability, and recyclability. In the context of thiochroman-4-one synthesis, ionic liquids have been instrumental in facilitating key reaction steps.

One notable application involves the Michael addition reaction for the synthesis of 2-(indole-3-yl)-thiochroman-4-ones, where the use of an ionic liquid significantly contributes to the reaction's success. nih.gov This method has proven effective for producing a range of these indole-substituted thiochroman-4-ones. nih.govrsc.org

Furthermore, the ionic liquid [Bmim]HSO4 has been employed in a one-pot, four-component domino protocol to construct complex thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine derivatives from thiochroman-4-one. nih.gov This efficient cascade transformation operates under mild conditions, and the recyclability of the ionic liquid underscores the environmental benefits of this approach. nih.gov The process involves the formation of a double electrophilic pyrimidine-2(5H)-thione intermediate, which then undergoes regioselective cyclization. nih.gov

Research has also explored the use of ionic liquid-molecularly imprinted polymers (IL-MIPs) for the selective extraction of thiochroman-4-one derivatives, highlighting the versatility of ionic liquids in both synthesis and purification processes. flemingcollege.ca

Microwave-Assisted Organic Synthesis for Efficiency Enhancement

Microwave-assisted organic synthesis (MAOS) has been demonstrated to be a powerful tool for accelerating the synthesis of thiochroman-4-ones, significantly reducing reaction times compared to conventional heating methods. acs.orgnih.gov

An efficient one-pot protocol for synthesizing 2- and 3-methylthiochroman-4-ones utilizes microwave irradiation in a superacid-catalyzed alkylation followed by cyclic acylation. acs.orgnih.gov This method, which employs benzenethiols and crotonic or methacrylic acid with triflic acid, achieves good selectivity and yields in a fraction of the time required by traditional approaches. acs.orgnih.gov The mechanism is proposed to involve the formation of highly reactive superelectrophilic species. acs.orgnih.gov

Specifically, the cyclization of β-arylthiopropionic acids to form thiochroman-4-ones can be achieved in as little as 4 minutes under microwave irradiation, a substantial improvement over the 2 to 12 hours required for conventional condensation. researchgate.net This rapid and efficient synthesis makes MAOS an attractive methodology for producing these valuable compounds. researchgate.net

| Reaction | Traditional Method Time | Microwave Method Time |

| Condensation/Cyclization | 2–12 hours | 3–4 minutes |

Stereoselective and Regioselective Control in Thiochroman-4-one Synthesis

Achieving stereoselective and regioselective control is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules. Several advanced strategies have been developed for the controlled synthesis of thiochroman-4-one derivatives.

Stereoselective Synthesis: A notable method for the stereoselective synthesis of thiochroman-4-one derivatives involves the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. researchgate.netijrar.org This process, which proceeds via a bromo-lithium exchange, allows for the creation of optically active thiochroman-4-ones. researchgate.netijrar.org The reaction is rationalized by a stereoselective conjugate addition of thiophenol to the α,β-unsaturated enone system. researchgate.net

Another approach accomplishes the facile stereoselective synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman acetates in a one-pot reaction. nih.gov This method has been successfully applied to the synthesis of the potent antifungal agent, (Z)-3-(4-methoxybenzylidene)thiochroman-4-one. nih.gov

Regioselective Synthesis: Palladium-catalyzed carbonylative heteroannulation of o-iodothiophenols with allenes and carbon monoxide provides a novel and efficient route to thiochroman-4-one derivatives with high regioselectivity. researchgate.netscispace.com The reaction is believed to proceed through the regioselective addition of the sulfur moiety to the allene, followed by a sequence of arylpalladium formation, CO insertion, and intramolecular cyclization. researchgate.netscispace.com Electronic effects are thought to govern the observed regioselectivity. scispace.com

A rhodium-catalyzed tandem alkyne hydroacylation/thio-conjugate addition sequence has also been developed for the synthesis of thiochroman-4-ones. acs.org This one-pot process utilizes β'-thio-substituted-enones, which undergo in situ intramolecular S-conjugate addition to yield the desired heterocyclic products. acs.org

Furthermore, the regioselective synthesis of novel perfluoroalkylated fused pyridines and 3-(aminomethylene)thiochroman-4-ones has been achieved, expanding the chemical space accessible from thiochroman-4-one precursors. thieme-connect.com

| Method | Key Features | Selectivity |

| Ring Transformation | Uses chiral 5-ylidene-1,3-dioxan-4-ones | Stereoselective |

| Morita-Baylis-Hillman Chemistry | One-pot synthesis from acetates | Stereoselective |

| Palladium-Catalyzed Carbonylation | Reaction of o-iodothiophenols with allenes and CO | Regioselective |

| Rhodium-Catalyzed Hydroacylation | Tandem alkyne hydroacylation/thio-conjugate addition | Regioselective |

Green Chemistry Principles Applied to Thiochroman-4-one Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiochroman-4-ones.

A significant advancement in this area is the use of a high-pressure Q-tube reactor for the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives. nih.govacs.org This method, which involves an ammonium (B1175870) acetate-mediated cyclocondensation, is presented as a secure, efficient, and environmentally benign alternative to conventional heating and even more expensive microwave reactors. nih.govacs.org The Q-tube protocol offers advantages such as facile operation, broad substrate scope, simple work-up, and high atom economy. acs.org

The development of solvent-free or environmentally benign solvent systems is another key aspect of green synthesis. While some traditional methods for thiochroman-4-one synthesis involve refluxing in various organic solvents for extended periods, newer protocols are exploring more sustainable options. acs.org For instance, the use of recyclable catalysts like ionic liquids, as mentioned previously, aligns with green chemistry principles. nih.gov

The overarching goal is to develop synthetic strategies that are not only efficient and high-yielding but also minimize environmental impact, ensuring the long-term sustainability of chemical manufacturing. acs.org The continued exploration of technologies like Q-tube reactors and recyclable catalysts will be crucial in achieving this objective for the synthesis of thiochroman-4-one and its derivatives. nih.govacs.org

Reactivity and Chemical Transformations of 5 Methylthiochroman 4 One

Reactions at the Aromatic Ring System

The benzene (B151609) ring of the thiochromanone scaffold can undergo substitution reactions, influenced by the presence of the activating methyl group and the deactivating thioether and carbonyl groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eguomustansiriyah.edu.iq The rate and regioselectivity of this reaction are dictated by the directing effects of the existing substituents. In 5-methylthiochroman-4-one, the methyl group is an activating, ortho-, para-director, while the thioether and carbonyl groups are generally deactivating. Aromatic rings, in general, are less reactive towards electrophiles than alkenes. libretexts.org For an electrophilic substitution to occur on a benzene ring, a catalyst is often required to make the electrophile more reactive. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate. uomustansiriyah.edu.iqlibretexts.org

The substitution pattern in heterocyclic compounds like thiochromanones is influenced by the stability of the carbocation intermediate formed upon electrophile attack. organicchemistrytutor.com In five-membered heterocycles, substitution tends to occur at positions that maximize resonance stabilization. organicchemistrytutor.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily lost in this intermediate as the carbon at the reaction site becomes sp3 hybridized. lumenlearning.comlibretexts.org Unlike SN1 and SN2 reactions, SNAr can occur at an sp2 hybridized carbon center. wikipedia.org In the context of this compound, while the carbonyl group is electron-withdrawing, the methyl group is electron-donating, making standard SNAr reactions less common without further activation or specific reaction conditions.

Transformations Involving the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Reduction to Alcohols and Hydrocarbons

The carbonyl group of thiochroman-4-ones can be reduced to the corresponding alcohol. For instance, 6-bromo-5-methylthiochroman-4-one has been successfully reduced to its alcohol derivative using sodium borohydride (B1222165) in a mixture of methylene (B1212753) chloride and methanol (B129727) at low temperatures. google.com This reduction is a common transformation for thiochroman-4-ones. google.com Biotransformation using fungi like Mortierella isabellina can also achieve the reduction of the carbonyl group to an alcohol with high enantioselectivity. mdpi.comresearchgate.net

| Starting Material | Reagent/Catalyst | Product | Reference |

| 6-Bromo-5-methylthiochroman-4-one | Sodium borohydride | 6-Bromo-5-methylthiochroman-4-ol | google.com |

| Thiochroman-4-one (B147511) | Mortierella isabellina | (S)-3,4-Dihydro-2H-thiochromen-4-ol | researchgate.net |

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazines to form hydrazones. researchgate.netepfl.ch These reactions are fundamental in organic chemistry. numberanalytics.comnumberanalytics.com

Oxime Formation: The reaction with hydroxylamine, typically in the presence of a base or acid catalyst, yields the corresponding oxime. numberanalytics.comresearchgate.netscribd.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon. numberanalytics.comchemtube3d.com

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) or substituted hydrazines affords hydrazone derivatives. numberanalytics.comsoeagra.com This condensation reaction is often catalyzed by acid and involves the formation of a tetrahedral intermediate followed by the elimination of water. numberanalytics.comsoeagra.comstackexchange.com A variety of thiochroman-4-one hydrazones have been synthesized and studied for their biological activities. mdpi.com

| Reactant | Reagent | Product Type | Reference |

| Thiochroman-4-one | Hydroxylamine | Oxime | researchgate.net |

| Thiochroman-4-one | Hydrazine/Substituted Hydrazines | Hydrazone | soeagra.commdpi.com |

Wittig and Related Olefination Reactions

The Wittig reaction provides a method to convert ketones into alkenes by reacting the carbonyl compound with a phosphorus ylide (phosphorane). masterorganicchemistry.comudel.edupressbooks.pub This reaction is highly valuable as it forms the C=C double bond at the exact position of the original carbonyl group. pressbooks.pub The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. udel.edutamu.edu

While specific examples of Wittig reactions on this compound are not prevalent in the searched literature, the general reactivity of thiochromanones suggests its applicability. For instance, an intramolecular Wittig reaction on a related thiolester has been used to synthesize thiochromones. researchgate.net The stability and reactivity of the phosphorus ylide are key factors in the success of the reaction; stabilized ylides are less reactive and may not react with ketones. commonorganicchemistry.com

| Reactants | Product Type | General Reference |

| Ketone (e.g., this compound) + Phosphorus Ylide | Alkene | masterorganicchemistry.compressbooks.pub |

Reactivity at the Thioether Linkage (Sulfur Atom)

The sulfur atom within the thioether linkage of this compound is a key site for chemical reactivity, primarily involving oxidation and desulfurization processes.

Oxidation to Sulfoxides and Sulfones

The thioether in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions.

Synthesis of this compound 1-oxide (Sulfoxide): The oxidation of this compound to its sulfoxide derivative has been reported. cdnsciencepub.com A common method for this transformation involves the use of one equivalent of an oxidizing agent at room temperature. google.com For instance, treating the parent compound with hydrogen peroxide in acetic acid at approximately 25°C can yield the sulfoxide. cdnsciencepub.com Research by Still et al. reported the synthesis of this compound 1-oxide with a yield of 60%. cdnsciencepub.com

Synthesis of this compound 1,1-dioxide (Sulfone): Further oxidation of the thioether or the sulfoxide group leads to the formation of the corresponding sulfone, this compound 1,1-dioxide. This requires more forceful conditions, typically involving at least two equivalents of the oxidizing agent and elevated temperatures, often between 50°C and 100°C. google.com Reagents like hydrogen peroxide in acetic acid at higher temperatures or Oxone® are effective for this conversion. google.comnih.gov For example, a related compound, 4-methoxy-5-methylthiochroman-6-carboxylic acid, was successfully oxidized to its 1,1-dioxide derivative by heating with a 30% hydrogen peroxide solution in acetic acid at 100°C for one hour. google.com

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| This compound 1-oxide | H₂O₂ (1 equiv.) | Room Temp | 60% | cdnsciencepub.comgoogle.com |

Desulfurization Reactions

Desulfurization involves the cleavage of the carbon-sulfur bonds, leading to the removal of the sulfur atom from the heterocyclic ring. organicreactions.org A widely used method for this purpose is reductive desulfurization using Raney Nickel (Ra-Ni). wikipedia.orgmasterorganicchemistry.com This reagent, a fine-grained nickel-aluminium alloy, possesses a high surface area with adsorbed hydrogen gas, making it a highly effective catalyst for the hydrogenolysis of C-S bonds. wikipedia.orgmasterorganicchemistry.com

While specific studies on the desulfurization of this compound are not detailed in the reviewed literature, the reaction is a general and effective method for thioacetals and related sulfur heterocycles. organicreactions.orgmasterorganicchemistry.com The reaction typically proceeds by treating the sulfur-containing compound with Raney Nickel in a solvent like ethanol. This process results in the cleavage of both C-S bonds and saturation of the resulting carbon atoms with hydrogen, effectively converting the thioketal or thioether moiety into an alkane. masterorganicchemistry.com The application of this reaction to this compound would be expected to yield 3-(m-tolyl)propan-1-ol, following the reduction of the ketone and the desulfurization of the thioether.

Ring Expansion and Ring Contraction Reactions of Thiochroman-4-one Core

The thiochroman-4-one scaffold can undergo structural reorganization through either expansion or contraction of its heterocyclic ring, leading to different ring systems.

Ring Expansion: The six-membered heterocyclic ring of thiochroman-4-one derivatives can be expanded to a seven-membered ring, such as a benzothiepine. One reported method involves the reaction of thiochroman-4-one with ethyl diazo(lithio)acetate, which yields an ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate after rearrangement. rsc.org Another approach is the reductive ring expansion of thiochroman-4-one oxime with aluminum hydrides, which can produce 2,3,4,5-tetrahydrobenzo[b] cdnsciencepub.comresearchgate.netthiazepine. mdpi.com These reactions demonstrate the utility of the thiochroman-4-one core as a precursor for larger, more complex heterocyclic structures. researchgate.net

Ring Contraction: Conversely, ring contraction reactions can transform the six-membered thiochroman-4-one ring into a five-membered benzothiophene (B83047) system. This transformation is often observed in substituted thiochromanones. For instance, 3-bromothiochroman-4-one (B3253435) and its corresponding S-oxide can undergo ring contraction upon heating to yield products like thioindigo. rsc.orgrsc.org Another pathway involves the reaction of thiochroman-4-ones with thionyl chloride to form α-chlorosulfenyl chlorides, which can be converted to sulfenamides. Subsequent hydrolysis of these sulfenamides leads to a ring contraction, producing benzo[b]thiophen-3-ones. hud.ac.ukresearchgate.net

Photochemical Reactivity and Rearrangements of Thiochromanone Derivatives

The photochemical behavior of thiochromanone derivatives, particularly the sulfoxides, is characterized by a series of complex rearrangements initiated by ultraviolet irradiation. These reactions provide pathways to novel molecular structures. cdnsciencepub.comcdnsciencepub.com

Photo-induced Intramolecular Hydrogen Abstraction

Upon photochemical excitation, thiochroman-4-one sulfoxides can undergo intramolecular hydrogen abstraction. cdnsciencepub.comcdnsciencepub.com This process typically involves the abstraction of a β-hydrogen atom (from a carbon atom beta to the sulfoxide group) by the excited state. researchgate.netcdnsciencepub.com This hydrogen abstraction is a key initial step in several photochemical rearrangement pathways. cdnsciencepub.comcdnsciencepub.comscispace.com The reactivity of the excited carbonyl triplet state in abstracting hydrogen atoms from phenolic compounds has also been studied, highlighting the general tendency of these systems to participate in hydrogen abstraction reactions. researchgate.net

Rearrangement to Cyclic Sulfenates and Subsequent Pathways

A significant photochemical reaction pathway for thiochroman-4-one sulfoxides, including derivatives like this compound 1-oxide, is the rearrangement to a cyclic sulfenate intermediate. cdnsciencepub.comcdnsciencepub.com This rearrangement is a distinct process that competes with or follows hydrogen abstraction. researchgate.netcdnsciencepub.com The cyclic sulfenate is often unstable and undergoes further reactions, primarily through the homolytic cleavage (homolysis) of the weak sulfur-oxygen (S-O) bond. cdnsciencepub.comresearchgate.netcdnsciencepub.com This cleavage generates a biradical species that can then proceed through various subsequent pathways to form a range of final products. cdnsciencepub.com In some instances, photochemical deoxygenation of the sulfoxide back to the sulfide (B99878) is observed as a competing reaction. cdnsciencepub.com The specific pathway taken and the final products are influenced by the substitution pattern on the thiochromanone ring. cdnsciencepub.com

Photochemical Deoxygenation Processes

The photochemical behavior of thiochroman-4-one derivatives, particularly their sulfoxides, involves a variety of complex rearrangements and reactions. Among these, photochemical deoxygenation, the removal of an oxygen atom from the sulfoxide group to yield the corresponding sulfide, has been observed as a competing pathway in several instances. cdnsciencepub.comcdnsciencepub.com The study of these photoreactions provides insight into the fundamental reactivity of the excited states of these sulfur-containing heterocyclic ketones.

Research into the photochemistry of substituted thiochroman-4-one 1-oxides has revealed that the course of the reaction is highly dependent on the substitution pattern of the thiochromanone ring system. cdnsciencepub.com While processes like β-hydrogen abstraction and rearrangement to cyclic sulfenates are often the major pathways, deoxygenation can become a significant process under certain structural conditions. cdnsciencepub.comcdnsciencepub.com

For instance, in the photolysis of 2,2-dimethylthiochroman-4-one 1-oxide in benzene, the formation of the deoxygenated product, 2,2-dimethylthiochroman-4-one, was observed, albeit in low yield. cdnsciencepub.com This suggests that when other photochemical routes are less favorable, deoxygenation can occur. A more significant yield of the deoxygenated product (33%) was obtained from the irradiation of 2,2,3,3-tetramethylthiochroman-4-one 1-oxide, lending further support to the idea that steric hindrance to other reaction pathways can promote deoxygenation. cdnsciencepub.com

The mechanism of photochemical deoxygenation of sulfoxides is thought to involve the triplet excited state. cdnsciencepub.com Evidence suggests that the reaction is a genuine deoxygenation and not a disproportionation of the sulfoxide into the corresponding sulfide and sulfone. cdnsciencepub.com The nature of the lowest excited state, whether it is n,π* or π,π, can significantly influence the type of photochemistry observed. doi.org For thiochromanones, the lowest triplet state is typically n,π in nature, which is known to be reactive in processes like hydrogen abstraction. doi.orgresearchgate.net

While specific studies on the photochemical deoxygenation of this compound are not extensively detailed in the literature, the general principles derived from related substituted thiochromanones can be applied. The presence of the methyl group at the 5-position on the aromatic ring is expected to influence the electronic properties and potentially the photochemistry of the molecule.

The following table summarizes the photochemical deoxygenation results for some substituted thiochroman-4-one 1-oxides, providing a comparative context for the potential behavior of this compound.

| Starting Material | Product | Yield (%) | Solvent | Reference |

| 2,2-Dimethylthiochroman-4-one 1-oxide | 2,2-Dimethylthiochroman-4-one | 3 | Benzene | cdnsciencepub.com |

| 2,2,3,3-Tetramethylthiochroman-4-one 1-oxide | 2,2,3,3-Tetramethylthiochroman-4-one | 33 | Benzene | cdnsciencepub.com |

Table 1: Photochemical Deoxygenation of Substituted Thiochroman-4-one 1-Oxides

Further research focusing directly on the photochemistry of this compound and its sulfoxide would be necessary to fully elucidate its specific deoxygenation pathways and quantum yields.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 5-Methylthiochroman-4-one. scispace.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is crucial for piecing together the molecular structure.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offer fundamental data on the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of equivalent protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons of the thio-methyl group would produce a singlet in the upfield region, while the methylene (B1212753) protons of the thiopyranone ring would show characteristic multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The carbonyl carbon (C=O) is typically observed at a significant downfield shift (around δ 190-210 ppm). Aromatic carbons resonate in the δ 120-150 ppm range, while the aliphatic carbons of the methyl and methylene groups appear in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. uvic.ca

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 | Multiplet |

| Methylene (CH₂) | 2.5 - 3.5 | 25 - 40 | Multiplet |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 | Singlet |

| Carbonyl (C=O) | - | 190 - 200 | - |

| Aromatic C-S | - | 130 - 150 | - |

| Aromatic C-C=O | - | 135 - 155 | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. washington.edu

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra and confirming the connectivity of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds (H-C-H and H-C-C-H). princeton.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the geminal and vicinal protons of the thiopyranone ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu It is instrumental in assigning the carbon signals based on the known proton assignments. Each cross-peak in the HMQC/HSQC spectrum represents a C-H bond. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. princeton.edu This can be useful in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. europa.eu This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions. pnnl.gov

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used in conjunction with mass spectrometry. researchgate.netnih.gov It is particularly useful for analyzing polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This allows for the clear determination of the molecular weight. Other ionization techniques, such as Electron Ionization (EI), can also be employed. EI is a harder ionization method that causes more extensive fragmentation, providing a characteristic fragmentation pattern that can serve as a molecular fingerprint and aid in structural elucidation. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. longdom.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature would be a strong absorption band in the region of 1660-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration in a conjugated ketone. libretexts.org Additionally, the spectrum would show C-H stretching vibrations for the aromatic and aliphatic protons, typically in the 2850-3100 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the fingerprint region (below 1500 cm⁻¹). specac.com The presence of aromatic C=C stretching bands can be observed in the 1450-1600 cm⁻¹ region. libretexts.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1660 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-S | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. azooptics.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. msu.edu

For this compound, the primary chromophore is the thiochroman-4-one (B147511) system itself. This system comprises a benzene ring fused to a sulfur-containing heterocyclic ring with a carbonyl group. The electronic spectrum of such a molecule is expected to be dominated by transitions involving the π-electrons of the aromatic ring and the carbonyl group, as well as the non-bonding (n) electrons of the sulfur and oxygen atoms. cdnsciencepub.com

Detailed spectroscopic studies on the parent compound, Thiochroman-4-one, provide significant insight into the electronic transitions applicable to its methylated derivatives. cdnsciencepub.com The UV spectrum of Thiochroman-4-one exhibits distinct absorption bands that are assigned to n→π* and π→π* transitions. azooptics.comcdnsciencepub.com

n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the carbonyl oxygen or the sulfur atom) to an antibonding π* orbital. They are typically of lower intensity and occur at longer wavelengths. azooptics.com

π→π* Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are generally more intense and occur at shorter wavelengths. azooptics.com

In a study by Basahel et al., the electronic spectrum of Thiochroman-4-one was analyzed. cdnsciencepub.com The nature of the lowest singlet and triplet excited states was determined to be π,π* in character. cdnsciencepub.com The introduction of a methyl group at the 5-position on the aromatic ring of the thiochroman-4-one scaffold is expected to act as an auxochrome, which may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) due to its electronic effects on the chromophore.

The table below summarizes the experimentally observed electronic spectral data for the parent compound, Thiochroman-4-one, in different solvents. This data serves as a strong reference for predicting the spectral behavior of this compound.

| Solvent | λmax (nm) | Log ε (M-1cm-1) | Transition Assignment |

|---|---|---|---|

| Cyclohexane | 328 | 3.24 | n→π |

| 246 | 4.01 | π→π | |

| Ethanol | 330 | 3.26 | n→π |

| 245 | 3.97 | π→π |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

As of the current literature, a specific single-crystal X-ray structure for this compound has not been reported. However, the crystal structures of several closely related thiochromanone derivatives have been determined, providing valuable insights into the expected solid-state conformation of the thiochroman-4-one ring system. mdpi.comrsc.org

For instance, X-ray diffraction studies on various substituted thiochromanones reveal that the dihydrothiopyranone ring typically adopts a half-chair or a distorted sofa conformation. mdpi.com The fusion with the rigid benzene ring imposes significant conformational constraints. The key structural parameters that would be determined from an X-ray analysis of this compound include:

The precise bond lengths of the C-S, C=O, and aromatic C-C bonds.

The bond angles within the heterocyclic and aromatic rings.

The dihedral angles, which define the puckering of the six-membered sulfur-containing ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) or π-π stacking, which influence the crystal packing. mdpi.com

The presence of the methyl group at the 5-position is not expected to introduce chirality to the molecule itself. However, if the compound crystallizes in a chiral space group, the crystal would be chiral. The determination of the crystal system and space group is a fundamental output of X-ray crystallographic analysis. mdpi.com

The table below lists the fundamental crystallographic information that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

While a dedicated crystal structure for this compound is not available, the structural analysis of N-(3-fluoro-1-(5-methylthiochroman-4-yl)benzamide), which contains the 5-methylthiochroman core, has been reported, confirming the general architecture of this heterocyclic system. epfl.ch

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and molecular properties of thiochromanone derivatives. unige.chepfl.chq-chem.com These calculations offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. unige.chq-chem.com

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. libretexts.orgchemistrysteps.com For thiochromanones, this involves analyzing the puckering of the heterocyclic ring. rsc.org Studies on related structures like thiochromane (ITC) have shown that the bent form possesses the lowest energy, while a twisted conformer is only slightly higher in energy. researchgate.net This small energy difference suggests a dynamic interplay of conformations. researchgate.net Conformational analysis is crucial as the specific shape of a molecule can significantly influence its interaction with biological targets. chemistrysteps.com The study of different conformations, or conformers, helps in understanding the relative stabilities and energy levels of various spatial arrangements of the same molecule. libretexts.orgchemistrysteps.com

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.netwikipedia.org The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. wikipedia.orgresearchgate.netchalcogen.ro A smaller HOMO-LUMO gap generally suggests higher reactivity, which can correlate with enhanced biological activity. researchgate.netrsc.org

Several chemical reactivity indices can be derived from HOMO and LUMO energies, including: ajchem-a.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I+A)/2

Chemical Hardness (η): (I-A)/2

Chemical Softness (S): 1/η

Electrophilicity Index (ω): μ²/2η (where μ is the chemical potential, -χ)

These indices provide a quantitative measure of a molecule's tendency to donate or accept electrons, which is fundamental to its chemical behavior. ajchem-a.com For instance, DFT studies have shown that thiochromanone-containing spiro pyrrolidines exhibit lower HOMO-LUMO energy gaps, suggesting increased reactivity and potent antimicrobial efficacy. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how these molecules behave over time. mdpi.com MD simulations are used to explore the conformational space of a molecule by simulating the movements of its atoms and the forces between them. mdpi.comcore.ac.uk This technique is particularly useful for understanding the flexibility of the thiochromanone ring system and how it might adapt its shape to bind to a biological target. acs.orgmedscape.com By analyzing the trajectories of the atoms, researchers can identify the most populated conformations and the transitions between them, providing a more complete understanding of the molecule's dynamic nature. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchalcogen.ro In the context of this compound and its derivatives, QSAR models can be developed to predict their antifungal, antibacterial, or anticancer activities based on various calculated molecular descriptors. researchgate.netresearchgate.netchalcogen.ro

These descriptors can be categorized as:

Electronic: Such as HOMO-LUMO energies, dipole moment, and partial charges. researchgate.net

Steric: Related to the size and shape of the molecule.

Hydrophobic: Like the partition coefficient (log P). chalcogen.ro

For example, a 2D-QSAR study on a series of indole-containing thiochromanone analogs identified electronic energy and dipole moment as important factors for antifungal activity. researchgate.net By using multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) methods, statistically significant models can be generated to guide the design of new, more potent compounds. chalcogen.roscilit.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including those involved in the synthesis of this compound and its derivatives. e3s-conferences.orgmasterorganicchemistry.comlibretexts.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. e3s-conferences.orgrsc.org

A transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment as reactants are converted into products. e3s-conferences.org Identifying the structure and energy of the transition state is crucial for determining the rate-determining step of a reaction. libretexts.org For instance, DFT calculations can be used to model the transition states in the cyclization reactions that form the thiochromanone ring, providing insights into the reaction's feasibility and selectivity. e3s-conferences.org This understanding can help in optimizing reaction conditions to improve yields and reduce the formation of unwanted byproducts. rsc.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govej-chem.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. mdpi.comnottingham.ac.uk

The process involves:

Preparation of the ligand and protein structures: Obtaining or modeling the 3D structures of both the small molecule and the target protein. nih.gov

Docking simulation: Using a scoring function to evaluate numerous possible binding poses of the ligand within the protein's active site. researchgate.netuomustansiriyah.edu.iq

Analysis of results: Identifying the most favorable binding mode based on the docking score and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. researchgate.netnih.gov

For example, molecular docking studies on thiochromanone derivatives have been performed to investigate their interactions with various enzymes, such as the N-myristoyltransferase of Candida albicans and dihydrofolate reductase. researchgate.netresearchgate.net These studies have revealed key binding interactions that contribute to the compounds' antifungal and antibacterial activities. researchgate.netresearchgate.net The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity for the target protein. rsc.org

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific biological activity outline provided.

Extensive searches for research data focusing solely on "this compound" did not yield specific results for its in vitro antimicrobial or antileishmanial activities, nor for its molecular mechanisms of action as requested. The body of research in this area is concentrated on various derivatives of the thiochroman-4-one scaffold, rather than the specific 5-methyl isomer.

For instance, studies have detailed the antibacterial and antifungal properties of compounds like 6-methylthiochroman-4-one (B1293643) or more complex synthetic derivatives. nih.govtandfonline.commdpi.com Similarly, the investigation into antileishmanial agents has focused on thiochromanone derivatives bearing moieties such as hydrazones or vinyl sulfones, with researchers evaluating their effects on intracellular amastigotes. nih.govmdpi.com

However, specific data points such as Minimum Inhibitory Concentrations (MICs) for antibacterial or antifungal activity, or EC50 values for antileishmanial activity against intracellular amastigotes for "this compound" itself are not present in the reviewed literature. Furthermore, no studies were found that explored the cellular targets, resistance mechanisms, or specific parasite enzyme inhibition (such as TcOYE) related to "this compound."

As the instructions strictly require focusing solely on "this compound" and not introducing information on other derivatives, the requested article cannot be generated with scientific accuracy at this time.

Conclusion

5-Methylthiochroman-4-one is a significant member of the thiochroman-4-one (B147511) family of heterocyclic compounds. Its synthesis, characterized by established chemical transformations, provides access to a scaffold with considerable potential for further derivatization. The reactivity of its carbonyl group, aromatic ring, and α-methylene position allows for a wide range of chemical modifications, leading to the creation of diverse molecular architectures. While its primary documented role is as a key intermediate in the synthesis of agrochemicals, the known biological activities of the broader thiochroman-4-one class suggest that this compound and its derivatives warrant further investigation in the field of medicinal chemistry. Future research into this compound could unlock new applications in both organic synthesis and the development of novel bioactive agents.

Biological Activities and Molecular Mechanisms in Research Models

In Vitro Cytotoxicity and Selective Anticancer Activity in Cell Lines

Assessment of Antiproliferative Effects against Cancer Cell Lines (e.g., breast, lung, K562, MDA-MB-231, SK-N-MC)

The antiproliferative potential of thiochroman-4-one (B147511) derivatives and related heterocyclic compounds has been evaluated across a variety of human cancer cell lines. Research has demonstrated that modifications to the chroman-4-one scaffold can yield compounds with significant inhibitory effects on cancer cell growth.

One study identified a series of selective Sirtuin 2 (Sirt2) inhibitors, including a notable chroman-4-one derivative, which demonstrated potent antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. researchgate.net This highlights the potential of the chroman-4-one core structure as a basis for developing anticancer agents.

While direct studies on 5-Methylthiochroman-4-one are limited in the provided research, data on related structures and other heterocyclic compounds show a broad spectrum of activity. For instance, various compounds have been tested against the triple-negative breast cancer cell line MDA-MB-231, showing a range of antiproliferative activities. scielo.brnih.gov Similarly, the human chronic myelogenous leukemia cell line K562 has been used as a model to assess the cytotoxic effects of novel compounds, with some derivatives showing promising IC50 values. nih.govresearchgate.net For example, a benzochromene derivative was found to decrease the viability of human leukemic K562 cells in a time-dependent manner, with a calculated IC50 value of 30 µM. researchgate.net

The antiproliferative activity of various compounds against different cancer cell lines is often quantified by their IC50 values, representing the concentration required to inhibit 50% of cell growth.

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Chroman-4-one derivative | MCF-7 | Breast Cancer | Data not specified | researchgate.net |

| Chroman-4-one derivative | A549 | Lung Carcinoma | Data not specified | researchgate.net |

| Benzochromene derivative | K562 | Leukemia | 30 | researchgate.net |

| Plastoquinone (B1678516) analogue (AQ-12) | MDA-MB-231 | Breast Cancer | GI50: 3.28 | nih.gov |

| 13β-steroid (kuz7) | MDA-MB-231 | Breast Cancer | <10 | scielo.br |

Evaluation of Selectivity Index against Non-Malignant Cells (e.g., human monocytes U-937)

A critical aspect of anticancer drug development is ensuring that compounds selectively target cancer cells while minimizing toxicity to normal, healthy cells. The selectivity of novel compounds is often evaluated by comparing their cytotoxicity against cancer cell lines to that against non-malignant cells, such as the human monocytic cell line U-937 or peripheral blood mononuclear cells (PBMCs). nih.govnih.gov

Research into novel non-nucleoside DNA methyltransferase inhibitors (DNMTi) provides a model for such selectivity studies. nih.gov In these investigations, compounds were tested on a panel of cancer cells, including U-937 (histiocytic lymphoma), alongside PBMCs. nih.gov One particular compound demonstrated comparable potency against tumor cells but was less toxic to PBMCs, indicating a favorable selectivity profile. nih.gov Similarly, studies on certain plastoquinone analogs showed that while they exhibited remarkable cytotoxic activities against leukemia cell lines (K562), they had low toxicity towards human peripheral blood mononuclear cells. mdpi.com

This approach allows for the calculation of a selectivity index (SI), which helps prioritize compounds that are more toxic to cancer cells than to normal cells. High SI values are desirable as they suggest a wider therapeutic window. While specific SI data for this compound is not detailed, the established methodologies using cell lines like U-937 are crucial for assessing the therapeutic potential of any new anticancer compound. nih.govnih.gov

Molecular Mechanisms of Cell Death Induction (e.g., Apoptosis)

The primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of programmed cell death, or apoptosis. mdpi.com This is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and nuclear condensation. nih.gov

Investigations into various heterocyclic compounds have confirmed their ability to trigger apoptosis in cancer cells. mdpi.comnih.gov Studies on certain 4-thiazolidinone (B1220212) derivatives, for instance, revealed that they induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This was evidenced by a reduction in the mitochondrial membrane potential and the activation of various caspases, which are key executioner proteins in the apoptotic cascade. mdpi.com

Furthermore, research on a plastoquinone analogue, AQ-12, demonstrated that it significantly augmented apoptosis in both HCT-116 colorectal cancer cells (62.30%) and MCF-7 breast cancer cells (64.60%). nih.gov The induction of apoptosis is often a key indicator of a compound's potential as a chemotherapeutic agent, as it leverages the cell's own machinery to achieve controlled self-destruction, thereby limiting inflammation and damage to surrounding tissues. mdpi.commdpi.com

Enzyme Inhibition and Receptor Modulation Studies

Sirtuin Enzyme Inhibition (e.g., Sirt2) and its Implications in Cellular Pathways

Sirtuins are a class of NAD+-dependent protein deacylases that play crucial roles in regulating cellular processes, including metabolism, DNA repair, and stress responses. nih.govmdpi.com The human genome encodes seven sirtuin isoforms (Sirt1-7), which have emerged as attractive therapeutic targets for a range of diseases. nih.govnih.gov

Specifically, Sirtuin 2 (SIRT2) has garnered significant attention as a target in cancer and neurodegenerative diseases, prompting the development of selective inhibitors. nih.govresearchgate.net Research has led to the development of a series of selective Sirt2 inhibitors with improved pharmacokinetic properties. researchgate.net Among these, a chroman-4-one derivative was identified as a potent inhibitor in vitro. researchgate.net This compound also exerted antiproliferative effects in breast and lung cancer cell lines, linking Sirt2 inhibition directly to anticancer activity. researchgate.net

The inhibition of SIRT2 is considered a promising strategy because this enzyme is involved in pathways that can promote cancer progression. researchgate.net By developing potent and selective SIRT2 inhibitors, researchers aim to probe the biological functions of this enzyme further and create new therapeutic strategies for disease treatment. researchgate.net The identification of a chroman-4-one scaffold as an effective SIRT2 inhibitor underscores the potential of this chemical class in targeting specific cellular enzymes. researchgate.net

Receptor Agonism/Antagonism (e.g., Somatostatin (B550006) Receptor Subtypes)

Somatostatin receptors (SSTRs) are a family of five G-protein-coupled receptors (SSTR1-5) that are expressed in various tissues, including the brain and pancreas. mdpi.commdpi.com They are the biological targets of the peptide hormone somatostatin, which regulates a wide array of physiological functions, such as neurotransmission and the inhibition of hormone secretion. mdpi.commdpi.com

The expression of SSTRs on the surface of many neuroendocrine tumor cells has made them a key target for both diagnosis and therapy. mdpi.com For example, the SSTR ligand pasireotide (B1678482) is an approved drug for treating Cushing's disease by targeting SSTR5 on pituitary tumors. nih.gov The regulation of these receptors is complex; for instance, in certain pituitary tumor cells, SSTR mRNA levels can be modulated by components of the growth hormone axis. nih.gov

While the interaction of this compound with somatostatin receptor subtypes has not been detailed in the available research, the principle of targeting specific receptors is a cornerstone of modern pharmacology. The development of small molecules that can act as agonists or antagonists at specific SSTR subtypes could offer therapeutic benefits in various diseases. The diverse biological activities of chroman-4-one derivatives suggest that their potential interactions with a range of biological targets, including receptors like SSTRs, could be a valuable area for future investigation.

Lack of Specific Research Data on this compound Hinders Detailed Analysis of Its Biological Activities

Despite a comprehensive search of available scientific literature, specific research detailing the biological activities and molecular mechanisms of the chemical compound this compound is not presently available. Consequently, a thorough and informative article focusing solely on the kinetic characterization of its enzyme-inhibitor interactions and its in vitro antioxidant activity, as per the requested outline, cannot be generated at this time.

The performed searches did not yield any studies that have investigated the specific inhibitory effects of this compound on any enzyme, which is a prerequisite for determining its kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The kinetic characterization of enzyme-inhibitor interactions involves detailed experimental assays to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency. Without such studies, no data is available to populate the requested subsections on this topic.

Similarly, there is a lack of published research on the antioxidant properties of this compound as evaluated through in vitro assays. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, provide quantitative data on a compound's ability to neutralize free radicals or reduce oxidizing agents. The absence of such studies for this compound means that no data on its antioxidant capacity, such as IC50 values, is available to be presented and discussed.

While general information exists for related compounds like thiochromanone and chromone (B188151) derivatives, which have been investigated for various biological activities including antibacterial, antifungal, and antioxidant effects, this information is not directly applicable to this compound. The specific biological and chemical properties of a molecule are highly dependent on its precise chemical structure, and extrapolating data from analogous compounds would be scientifically inaccurate.

Therefore, until specific research is conducted and published on the bioactivities of this compound, a detailed and scientifically accurate article adhering to the requested structure and content inclusions cannot be provided.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Substituent Effects on Biological Activity

The type, position, and electronic properties of substituents on the thiochroman-4-one (B147511) framework play a crucial role in determining its biological activity. These effects are a combination of inductive and resonance influences that alter the molecule's interaction with biological targets. libretexts.orglibretexts.org

The reactivity and biological activity of the thiochroman-4-one ring system are profoundly influenced by the nature of the substituents attached to its aromatic part. libretexts.org Substituents that are electron-withdrawing, such as nitro or cyano groups, can deactivate the aromatic ring through inductive effects, making it less reactive. libretexts.orgnih.gov Conversely, electron-donating groups can activate the ring. libretexts.org

Structure-activity relationship (SAR) analysis of thiochroman-4-one derivatives has indicated that the placement of these groups is critical. For instance, the introduction of electron-withdrawing groups specifically at the 6th position of the thiochroman-4-one ring has been shown to enhance its anti-fungal activity. nih.gov This highlights how both the electronic nature (withdrawing) and the position (C-6) of a substituent work in concert to modulate the compound's therapeutic properties.

The introduction of specific functional groups is a key strategy for modifying the bioactivity of a lead compound. The vinyl sulfone moiety is a notable example used in drug design. bohrium.comnih.gov This group is characterized by its electrophilic nature, which allows it to act as a Michael acceptor. researchgate.net In a biological context, this enables the molecule to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. researchgate.net This irreversible binding can lead to potent and sustained inhibition of enzyme activity. The vinyl sulfone motif has been successfully incorporated into various therapeutic agents, particularly in the design of chemotherapeutics and other bioactive compounds. bohrium.comnih.gov While not yet specifically reported for 5-Methylthiochroman-4-one in the reviewed literature, its application represents a rational strategy for enhancing the potency of this scaffold by converting a reversible interaction with a biological target into an irreversible one.

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of chiral compounds. nih.gov For thiochroman-4-one derivatives, which can possess chiral centers, the specific stereoisomer can dramatically influence its interaction with biological systems. Biotransformation studies on related thiochroman (B1618051) derivatives have shown that microorganisms can produce specific stereoisomers. For example, the bio-oxidation of thiochroman-4-ol (B1596091) and its derivatives by marine-derived fungi can yield sulfoxides with specific, determined absolute configurations (e.g., R or S). nih.gov This demonstrates that biological systems can differentiate between stereoisomers, which often translates to one enantiomer having significantly higher potency or a different pharmacological profile than its counterpart. nih.gov Therefore, controlling the stereochemistry is a critical aspect of designing highly effective and selective therapeutic agents based on the thiochroman-4-one scaffold. nih.gov

Derivatization Strategies for Enhanced Bioactivity and Selectivity

To improve the therapeutic potential of the thiochroman-4-one core, various derivatization strategies have been employed. These involve the synthesis of hybrid molecules and the introduction of diverse chemical groups to optimize the compound's pharmacological profile.

One advanced derivatization strategy involves the creation of spiro-heterocyclic compounds, where two rings share a single common atom. nih.govresearchgate.net A series of spiro-pyrrolidines incorporating the thiochroman-4-one moiety has been synthesized and evaluated for biological activity. nih.gov These hybrid molecules demonstrated notable antibacterial and antifungal properties, in some cases outperforming standard drugs like amoxicillin (B794) and amphotericin B. nih.gov The rigid, three-dimensional structure of the spiro-fused system can enhance binding affinity and selectivity for a biological target compared to more flexible, non-spirocyclic analogues.

Another fruitful strategy has been the synthesis of novel thiochroman-4-one derivatives that incorporate both carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities. nih.govnortheastern.eduproquest.com These moieties are known to possess a wide range of biological activities. nih.govfrontiersin.org Bioassays of these new derivatives revealed significant antibacterial and antifungal properties. northeastern.eduproquest.com

Specifically, compound 5a (6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide) showed potent antibacterial activity against plant pathogens Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac), with EC₅₀ values superior to commercial bactericides. nih.govnortheastern.eduproquest.com Furthermore, compound 5m (6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide) displayed strong antifungal activity against Botrytis cinerea, with an inhibition rate of 69%. northeastern.eduproquest.com

| Compound | Structure Detail | Target Organism | Bioactivity Measurement | Result | Source |

|---|---|---|---|---|---|

| 5a | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. Oryzae (Xoo) | EC₅₀ | 24 µg/mL | northeastern.edu, proquest.com, nih.gov |

| 5a | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas axonopodis pv. Citri (Xac) | EC₅₀ | 30 µg/mL | northeastern.edu, proquest.com, nih.gov |

| 5m | 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Botrytis cinerea | Inhibition Rate | 69% | northeastern.edu, proquest.com |

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry used to identify and optimize new drug candidates when the three-dimensional structure of the biological target is not available. mdpi.comresearchgate.net These approaches are founded on the principle that a group of molecules exhibiting similar biological activity against a specific target likely share a common set of steric and electronic features, arranged in a specific 3D orientation, which are essential for molecular recognition and binding. This ensemble of features is known as a pharmacophore. d-nb.infounina.it

While specific, published pharmacophore models for this compound are not extensively detailed in the literature, the thiochroman-4-one core is recognized as a privileged scaffold in drug discovery. mdpi.compreprints.org Derivatives of this structure have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antileishmanial properties. nih.govnih.govnih.gov By analyzing the structure-activity relationships (SAR) of a series of active thiochroman-4-one analogs, a hypothetical pharmacophore model can be constructed to guide the design of new, more potent compounds.

The development of a ligand-based pharmacophore model for a compound series based on the this compound scaffold would involve identifying key chemical features responsible for their biological effect. The core structure presents several potential pharmacophoric features:

Aromatic Ring (AR): The fused benzene (B151609) ring provides a hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor.

Hydrophobic (H) Feature: The methyl group at the 5-position contributes a specific hydrophobic and steric feature that can be crucial for activity or selectivity.

Additional Features: Modifications to the core structure introduce other features, such as hydrogen bond donors or further hydrophobic centers, which are critical for defining the complete pharmacophore.

A practical example can be drawn from studies on (Z)-3-(hydroxyl-substituted benzylidene)thiochroman-4-one analogues, which were investigated as mushroom tyrosinase inhibitors. nih.govresearchgate.net By examining the SAR of this series, one can deduce the key interactions necessary for potent inhibition and construct a relevant pharmacophore model. The inhibitory activities of several analogs against mushroom tyrosinase are detailed in the table below. nih.govsemanticscholar.org

| Compound | Substitution Pattern (on benzylidene ring) | IC₅₀ (μM) |

|---|---|---|

| a | 4-Hydroxy | 15.7 ± 1.2 |

| b | 2-Hydroxy | > 100 |

| c | 2,4-Dihydroxy | 10.5 ± 0.9 |

| d | 3,4-Dihydroxy | 20.3 ± 2.5 |

| e | 2,5-Dihydroxy | 14.8 ± 1.5 |

| f | 2,3,4-Trihydroxy | > 100 |

| g (MHY1498) | 3-Bromo-4-hydroxy | 4.1 ± 0.6 |

| Kojic Acid (Control) | N/A | 22.0 ± 4.7 |

A hydroxyl group at the 4-position of the benzylidene ring is crucial for high potency, as seen in compounds a , c , d , e , and g . This suggests a key hydrogen bond donor/acceptor interaction in the enzyme's active site. Compound b , lacking the 4-hydroxy group, is inactive.

The combination of substituents significantly impacts activity. Compound c (2,4-dihydroxy) is more potent than compound a (4-hydroxy alone), suggesting a beneficial secondary interaction from the 2-hydroxy group.

The most potent compound in the series is g (MHY1498) , which features a 4-hydroxy and a 3-bromo substitution. nih.gov The bromine atom's electron-withdrawing nature and size likely create an optimal electronic and steric profile for binding, possibly through hydrophobic or halogen-bond interactions.

Based on these findings, a pharmacophore model for this class of tyrosinase inhibitors would likely consist of:

An aromatic/hydrophobic feature corresponding to the thiochroman-4-one core.

A hydrogen bond acceptor feature from the C4-ketone.

A critical hydrogen bond donor/acceptor feature located where the 4-hydroxy group resides.

A second aromatic/hydrophobic feature from the benzylidene ring.

A specific hydrophobic or halogen-bond feature corresponding to the position of the bromine atom in MHY1498.

This 3D arrangement of features serves as a template or query for virtual screening of large chemical databases to identify novel, structurally diverse compounds with the potential for similar biological activity. d-nb.infodovepress.com

Applications in Organic Synthesis and Chemical Research

5-Methylthiochroman-4-one as a Versatile Synthetic Intermediate

The chemical reactivity of the this compound core allows for its use as a multifaceted intermediate in synthetic chemistry. The principal reactive sites—the carbonyl group, the α-methylene position, the sulfur atom, and the aromatic ring—can be selectively targeted to yield a diverse range of derivatives. Thiochroman-4-ones are highly versatile molecules widely utilized in the synthesis of novel heterocyclic compounds and are considered valuable synthons for creating bioactive agents. nih.govpreprints.orgresearchgate.net

Key synthetic transformations involving the thiochroman-4-one (B147511) scaffold include:

Oxidation: The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxides and sulfones using common oxidizing agents like hydrogen peroxide or Oxone®. nih.gov These oxidized derivatives often exhibit distinct electronic properties and biological activities compared to the parent compound.